molecular formula C16H40HfN4 B025824 Hafnium, Tetrakis(diethylamino)- CAS No. 19824-55-6

Hafnium, Tetrakis(diethylamino)-

Katalognummer: B025824
CAS-Nummer: 19824-55-6
Molekulargewicht: 467.0 g/mol
InChI-Schlüssel: VBCSQFQVDXIOJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetrakis(diethylamido)hafnium(IV) is a coordination compound composed of hafnium(IV) cations and diethylamido ligands. It is a versatile compound with a wide range of applications in industrial and scientific research.

Wissenschaftliche Forschungsanwendungen

Herstellung von Halbleitern

Tetrakis(diethylamino)hafnium wird in der Halbleiterherstellung häufig als Vorläufer für die Atomlagenabscheidung (ALD) verwendet. Es ermöglicht das Wachstum hochwertiger Hafniumoxid (HfO2)-Dünnschichten, die in modernen Halbleiterbauelementen aufgrund ihrer hohen Dielektrizitätskonstanten und thermischen Stabilität von großer Bedeutung sind . Diese Schichten dienen als Gate-Dielektrika in Transistoren, verbessern die Bauelementeigenschaften und ermöglichen eine weitere Miniaturisierung elektronischer Bauelemente.

Nanotechnologie

Im Bereich der Nanotechnologie ist diese Verbindung bei der Synthese von Nanomaterialien von entscheidender Bedeutung. Sie wird bei der Abscheidung von Nanopartikeln und der Bildung von nanometerdicken Schichten eingesetzt, die für die Entwicklung von Nanobauelementen wie Transistoren, Photodetektoren, LEDs und Solarzellen von entscheidender Bedeutung sind .

Photovoltaische Zellen

Die Rolle von Tetrakis(diethylamino)hafnium in Photovoltaikzellen nimmt zu, insbesondere bei der Passivierung von Siliziumflächen. Ultrathinnes Hafniumoxid, das mittels ALD abgeschieden wird, kann die photoelektrochemischen Eigenschaften und die Schutzfähigkeit von Silizium in Solarzellen verbessern, was möglicherweise zu einer effizienteren Energieumwandlung führt .

Chemische Gasphasenabscheidung (CVD)

Diese Verbindung ist auch ein Vorläufer in CVD-Prozessen zur Herstellung verschiedener Metalloxide. CVD ist eine wichtige Technik zur Herstellung von Beschichtungen und Filmen mit bestimmten Eigenschaften, die in Sensoren, Optik und Schutzschichten eingesetzt werden können .

Katalysatoren

Obwohl Tetrakis(diethylamino)hafnium nicht traditionell als Katalysator anerkannt ist, deuten die Eigenschaften von Tetrakis(diethylamino)hafnium auf mögliche katalytische Anwendungen hin. Seine Fähigkeit, auf atomarer Ebene Bindungen und Schichten zu bilden, könnte in der Katalyse für chemische Reaktionen genutzt werden, die Präzision und Kontrolle im Nanobereich erfordern .

Safety and Hazards

Tetrakis(diethylamido)hafnium(IV) is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gas (Category 2). It may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) .

Zukünftige Richtungen

Tetrakis(diethylamido)hafnium(IV) is used as a precursor for atomic layer deposition of Hafnium Oxide nanolaminates, which are used as a replacement for Silicon oxide in semiconductor devices .

Wirkmechanismus

Target of Action

Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .

Biochemical Pathways

The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .

Pharmacokinetics

Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .

Result of Action

The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .

Action Environment

The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(diethylamido)hafnium(IV) involves the reaction of hafnium tetrachloride with diethylamine in a solvent followed by the addition of excess diethylamine to form the final product.", "Starting Materials": ["Hafnium tetrachloride", "Diethylamine"], "Reaction": ["Step 1: Dissolve hafnium tetrachloride in a suitable solvent such as toluene or tetrahydrofuran.", "Step 2: Add diethylamine dropwise to the solution while stirring.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Add excess diethylamine to the reaction mixture and continue heating for several more hours.", "Step 5: Allow the reaction mixture to cool to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to yield the final product, Tetrakis(diethylamido)hafnium(IV)."] }

19824-55-6

Molekularformel

C16H40HfN4

Molekulargewicht

467.0 g/mol

IUPAC-Name

diethylazanide;hafnium(4+)

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI-Schlüssel

VBCSQFQVDXIOJL-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Kanonische SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Piktogramme

Flammable; Corrosive; Acute Toxic; Irritant

Herkunft des Produkts

United States

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 2
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 3
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 4
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 5
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 6
Tetrakis(diethylamido)hafnium(IV)

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